

# Meleagrine: A Fungal Alkaloid with Promising Antimicrobial Activity

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## Compound of Interest

Compound Name:	Meleagrine
Cat. No.:	B1255016

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## Abstract

**Meleagrine**, a prenylated indole alkaloid produced by various fungi of the *Penicillium* and *Aspergillus* genera, has emerged as a compound of significant interest in the search for novel antimicrobial agents. This technical guide provides a comprehensive overview of the current state of knowledge regarding **meleagrine**'s potential as an antimicrobial, with a focus on its mechanism of action, spectrum of activity, and potential therapeutic applications. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new anti-infective therapies.

## Introduction

The rise of antimicrobial resistance is a critical global health threat, necessitating the urgent discovery and development of new drugs with novel mechanisms of action. Natural products, particularly those derived from microorganisms, have historically been a rich source of antibiotics. **Meleagrine**, a structurally complex fungal metabolite, has demonstrated promising activity against clinically relevant bacteria, most notably *Staphylococcus aureus*. This document synthesizes the available scientific literature to provide a detailed technical resource on the antimicrobial properties of **meleagrine**.

## Antimicrobial Spectrum and Potency

**Meleagrine** has shown inhibitory activity against a range of microorganisms. The most comprehensive data available is for its activity against *Staphylococcus aureus*, including methicillin-resistant strains (MRSA).

## Quantitative Antimicrobial Activity Data

The following tables summarize the reported minimum inhibitory concentration (MIC) and 50% inhibitory concentration (IC50) values for **meleagrine** and its derivatives against various microbial species.

Microorganism	Strain	Compound	MIC (µg/mL)	IC50 (µM)	Reference
<i>Staphylococcus aureus</i>	RN4220	Meleagrin	128	-	<a href="#">[1]</a>
<i>Staphylococcus aureus</i>	503	Meleagrin	128	-	<a href="#">[1]</a>
<i>Staphylococcus aureus</i>	CCARM 3089	Meleagrin	128	-	<a href="#">[1]</a>
<i>Staphylococcus aureus</i>	ATCC 29213	Meleagrin	-	-	<a href="#">[2]</a>
<i>Escherichia coli</i>	KCTC 1924	Meleagrin	128	-	<a href="#">[1]</a>
<i>Escherichia coli</i>	FabI Target	Meleagrin	-	33.2	<a href="#">[1]</a>
<i>Staphylococcus aureus</i>	FabI Target	Meleagrin	-	40.1	<a href="#">[1]</a>
<i>Streptococcus pneumoniae</i>	KCTC 3932	Meleagrin	64	-	<a href="#">[1]</a>

Table 1: Minimum Inhibitory Concentration (MIC) and IC50 Values of **Meleagrine** against Bacteria.

Microorganism	Strain	Compound	MIC ( $\mu$ g/mL)	Reference
Candida albicans	-	Meleagrin	>128	[1]
Aspergillus niger	-	Meleagrin	>128	[1]
Trichophyton rubrum	-	Meleagrin	>128	[1]
Trichophyton mentagrophytes	-	Meleagrin	>128	[1]

Table 2: Minimum Inhibitory Concentration (MIC) Values of **Meleagrine** against Fungi.

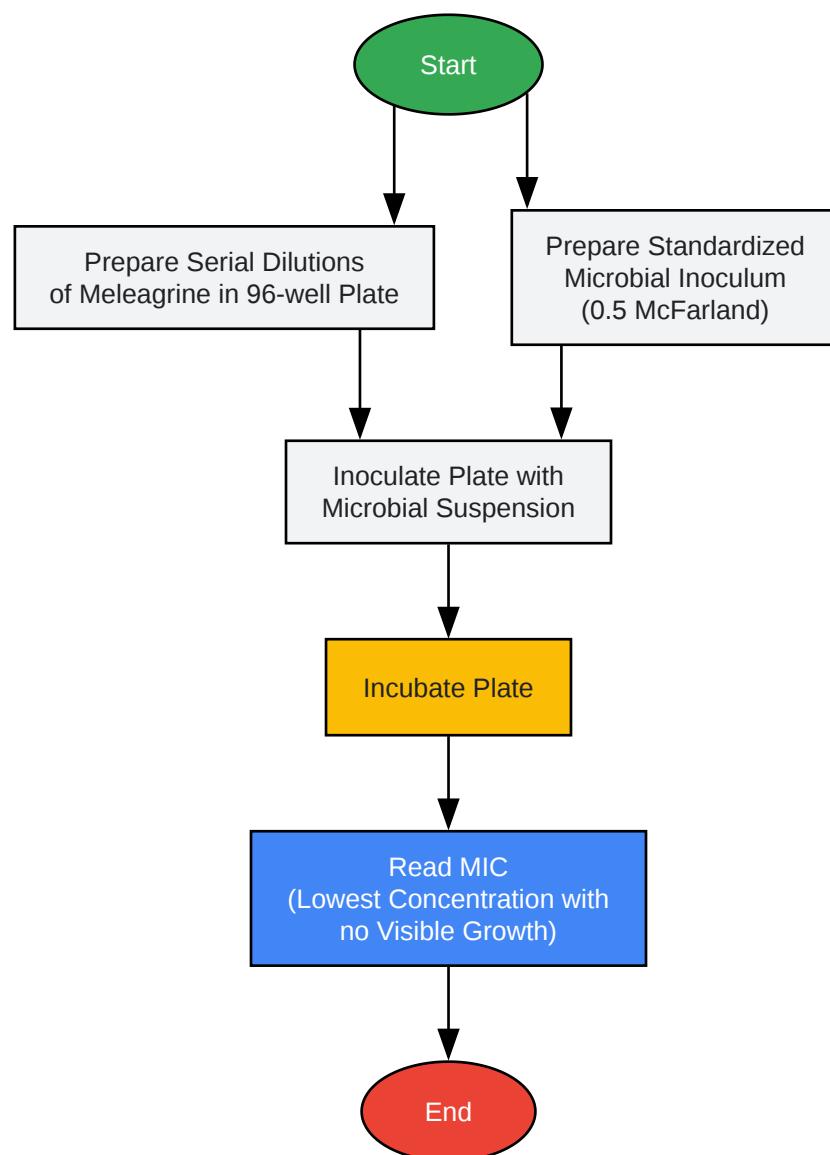
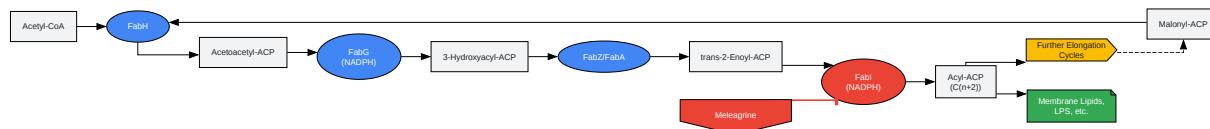
## Mechanism of Action

The primary mechanism of antimicrobial action for **meleagrine** is the inhibition of bacterial fatty acid synthesis, specifically targeting the enoyl-acyl carrier protein reductase (FabI). However, evidence strongly suggests the presence of at least one additional mode of action.

## Inhibition of Fatty Acid Biosynthesis (FASII)

Bacterial type II fatty acid synthesis (FASII) is an essential pathway for bacterial survival and is distinct from the type I pathway found in mammals, making it an attractive target for antibiotic development. **Meleagrine** has been identified as a direct inhibitor of FabI, a key enzyme in the elongation cycle of FASII.[1]

- Enzyme Inhibition: **Meleagrine** inhibits both *E. coli* and *S. aureus* FabI with IC<sub>50</sub> values of 33.2 and 40.1  $\mu$ M, respectively.[1]
- Selective Inhibition: **Meleagrine** is selective for FabI and does not inhibit FabK, the enoyl-ACP reductase found in organisms like *Streptococcus pneumoniae*, at concentrations up to 200  $\mu$ M.[1]
- Direct Binding: Fluorescence quenching assays have confirmed that **meleagrine** and its active derivatives directly bind to *S. aureus* FabI.[1]



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## References

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- To cite this document: BenchChem. [Meleagrine: A Fungal Alkaloid with Promising Antimicrobial Activity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1255016#meleagrine-potential-as-an-antimicrobial-agent>]

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